molecular formula C4H10BrNO B1662019 Morpholine, hydrobromide CAS No. 6377-82-8

Morpholine, hydrobromide

Cat. No. B1662019
CAS RN: 6377-82-8
M. Wt: 168.03 g/mol
InChI Key: BVJOXYJFOYNQRB-UHFFFAOYSA-N
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Description

Morpholine, hydrobromide, also known as Morpholinium bromide, is a compound with the empirical formula C4H10BrNO . It is a white powder in form . Morpholine is a common additive, used for pH adjustment in both fossil fuel and nuclear power plant steam systems .


Synthesis Analysis

Morpholine derivatives have been synthesized through various routes. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from dimethoxyacetaldehyde and serine methyl ester through a five-step process involving reductive amination and intramolecular acetalization . Another study described a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, with a key step being a Pd-catalyzed carboamination reaction .


Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied. For example, the crystal and molecular structure of morpholine biguanide hydrobromide was determined using X-ray diffraction . Theoretical calculations revealed that the structures containing equatorial-chair and axial-chair conformations were the most stable conformers in the gas phase .


Chemical Reactions Analysis

Morpholine undergoes most chemical reactions typical for other secondary amines, though the presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine . For this reason, it forms a stable chloramine .


Physical And Chemical Properties Analysis

Morpholine, hydrobromide is a white powder . Its empirical formula is C4H10BrNO and its molecular weight is 168.03 .

Scientific Research Applications

1. Structural Analysis and Crystallography

Morpholine hydrobromide has been a subject of study in crystallography. The research by Handa & Saha (1973) revealed its crystalline structure, providing insights into its molecular conformation and hydrogen bonding. This information is crucial for understanding its interactions at the molecular level.

2. Role in Medicinal Chemistry

Morpholine, including its hydrobromide derivative, is a key component in medicinal chemistry due to its beneficial physicochemical, biological, and metabolic properties. The study by Kourounakis, Xanthopoulos, & Tzara (2020) highlights morpholine as a privileged structure in drug design, contributing to the efficacy and pharmacokinetics of various therapeutic agents.

3. Synthesis of Bioactive Compounds

The synthesis of novel bioactive compounds utilizing morpholine hydrobromide has been a significant area of research. For example, Drapak et al. (2022) synthesized new morpholyl-substituted derivatives and evaluated their analgesic and anti-inflammatory activities.

4. Chemical and Biological Interactions

Studies have also focused on the chemical and biological interactions of morpholine hydrobromide. Rezaeivala et al. (2016) investigated the synthesis and theoretical aspects of a new tripodal amine containing morpholine moiety, contributing to the understanding of its interaction potentials.

5. Chemical Stability and Degradation Kinetics

Research on the thermal degradation kinetics of morpholine for carbon dioxide capture by Mazari et al. (2020) provides insight into its stability and potential applications in environmental engineering.

Morpholine hydrobromide, a derivative of morpholine, is extensively used in various scientific research fields. Here's an overview of its applications, following the specified requirements:

1. Structural and Molecular Studies

  • Crystal and Molecular Structure : Morpholine biguanide hydrobromide has been analyzed for its crystal and molecular structure, providing insights into its molecular conformation and hydrogen bonding. This is crucial for understanding its interactions at the molecular level (Handa & Saha, 1973).

2. Medicinal Chemistry and Pharmacology

  • Privileged Structure in Medicinal Chemistry : Morpholine is a key component in medicinal chemistry, with its derivatives, including hydrobromide, contributing to the efficacy and pharmacokinetics of therapeutic agents. Its versatile scaffold is essential in drug design (Kourounakis, Xanthopoulos, & Tzara, 2020).
  • Synthetic Strategies : Recent advancements in the synthesis of morpholines, including hydrobromide derivatives, are crucial for developing libraries of bioactive molecules for drug discovery projects (Tzara, Xanthopoulos, & Kourounakis, 2020).

3. Chemical Synthesis and Applications

  • Synthesis of Bioactive Compounds : Morpholine hydrobromide is used in synthesizing new bioactive compounds, exploring their potential in treating various ailments (Drapak et al., 2022).

4. Chemical Stability and Environmental Applications

  • Thermal Degradation and Environmental Engineering : Research on the thermal degradation kinetics of morpholine, including its hydrobromide form, provides insights into its stability and potential applications in environmental engineering, especially in carbon dioxide capture (Mazari et al., 2020).

Safety And Hazards

Morpholine, hydrobromide can cause burns of eyes, skin, and mucous membranes . It is flammable, and its containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

Future Directions

Morpholine-based compounds have been studied in various contexts due to their potential applications in medicinal chemistry and as intermediates in the synthesis of biologically active heterocyclic compounds . The use of morpholine-based buffers, especially 3-(N-morpholino)propanesulfonic acid (MOPS), to promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations represents a promising future direction .

properties

IUPAC Name

morpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.BrH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJOXYJFOYNQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479979
Record name Morpholine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine, hydrobromide

CAS RN

6377-82-8
Record name Morpholine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morpholine Hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
R Henry, W Dehn - Journal of the American Chemical Society, 1950 - ACS Publications
… of morpholine hydrobromide (representing a 98% conversion) was removed by filtra-tion, and the filtrate fractionated. The boiling point of the colorlessester was 227-228 at 767 mm. …
Number of citations: 22 pubs.acs.org
SR Sandler - The Journal of Organic Chemistry, 1968 - ACS Publications
… immediate precipitation of morpholine hydrobromide from the cis adduct. The trans adduct gave a similar precipitation after a longer period of refluxing. Both cis- and transbutene-2-…
Number of citations: 11 pubs.acs.org
CT Bahner, E Kite, F Pierce, LM Rives… - Journal of the …, 1951 - ACS Publications
N-(2-Hydroxyethyl)-morpholine and-Naphthacyl bromide CISH22BrN03 20* 183-184 21.01 20.96/3-Naphthacyl bromide CisHuBrNO, 34* 205-206 21.01 20.86 4-Fluoro-a-naphthacyl …
Number of citations: 4 pubs.acs.org
R Henry, W Dehn - Journal of the American Chemical Society, 1950 - ACS Publications
Preparation of 2-Bromo-4-nitroethylbenzene and a, a-Dibromo-4-nitroethylbenzene 2-Bromo-4-nitro ethylb enz ene.—p-Nitroethylbenzene, 1 75.5 g.(0.5 mole) was brominated in the …
Number of citations: 9 pubs.acs.org
RE LUTZ, WR SMITHEY - The Journal of Organic Chemistry, 1951 - ACS Publications
… morpholine hydrobromide and again filtered, giving 42.8 g. (84.5%) of pure product; … The colorless solid (4.8 g.) was identified as morpholine hydrobromide (91%). Apparently none of …
Number of citations: 72 pubs.acs.org
RA Henry, WM Dehn - Journal of the American Chemical Society, 1950 - ACS Publications
… This compound decomposed completelywithin ten hours to a red, paste-like mixture, containing both needles of morpholine hydrobromide (m. p. 204), andorange prisms of an …
Number of citations: 22 pubs.acs.org
PL Southwick, WL Walsh - Journal of the American Chemical …, 1955 - ACS Publications
… of morpholine to give morpholine hydrobromide in a nearly quantitative yield. The white precipitate of morpholine hydrobromide may be filtered from the mixture to leave pale-yellow …
Number of citations: 21 pubs.acs.org
W Adam, R Stoessel, A Treiber - The Journal of Organic …, 1995 - ACS Publications
… allowed to react with 1 equiv of morpholine hydrobromide in methanol at 0 C, a mixture of the diol 6f and the hydroperoxide 7f was obtained (Scheme 3). The structure of hydroperoxide …
Number of citations: 10 pubs.acs.org
Z Dega-Szafran, I Gąszczyk, D Maciejewska… - Journal of Molecular …, 2001 - Elsevier
… The morpholine hydrobromide was filtered off as precipitate. The residue, ethyl ω-(N-morpholine)alkanocarboxylate, was heated on a water bath with 15% HCl for 6 h. After evaporation …
Number of citations: 19 www.sciencedirect.com
N Rubin, AR DAY - The Journal of Organic Chemistry, 1940 - ACS Publications
… The crystalline residue, consisting of morpholine hydrobromide, was washed well with ether and the washings added to the filtrate. Dry hydrogen chloride was passed into the cooled …
Number of citations: 0 pubs.acs.org

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